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Compound of Interest

Compound Name: Methyl 3-bromo-5-nitropicolinate
CAS No.: 1211581-74-6
Cat. No.: B3046216
Get Quote
. J

Executive Summary & Identity Profile

Methyl 3-bromo-5-nitropicolinate is a highly specialized, tri-functionalized pyridine scaffold
used extensively in modern medicinal chemistry. Its structural utility lies in its orthogonal
reactivity: a C2-ester for scaffold growth, a C3-bromide for cross-coupling, and a C5-nitro group
serving as a latent aniline equivalent. This unique substitution pattern makes it a critical
intermediate for the synthesis of kinase inhibitors, particularly those targeting pathways

requiring precise heteroaryl positioning (e.g., PLK1, PI3K).

Chemical Identity Data
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Parameter Technical Specification

Chemical Name Methyl 3-bromo-5-nitropicolinate

IUPAC Name Methyl 3-bromo-5-nitropyridine-2-carboxylate
CAS Number 1211581-74-6

Molecular Formula C7HsBrN20a4

Molecular Weight 261.03 g/mol

SMILES COC(=0)C1=NC=C(=0)C=C1Br
Appearance Pale yellow to off-white solid

Soluble in DMSO, DMF, DCM; sparingly soluble

Solubility )
In water

Synthetic Utility & Retrosynthetic Logic

The strategic value of Methyl 3-bromo-5-nitropicolinate lies in its ability to serve as a
“linchpin" molecule. In drug discovery, it allows for the sequential construction of complex
heteroaromatic systems without protecting group manipulation, provided the order of
operations is chemically sound.

The "Orthogonal Triad" of Reactivity

Researchers must prioritize reactions based on the electronic sensitivity of the pyridine ring:

e C3-Bromide (Cross-Coupling Handle): The bromine at the 3-position is activated by the
electron-deficient pyridine ring and the ortho-ester/para-nitro groups. It is highly reactive in
Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings.

o Constraint: Perform couplings before reducing the nitro group to avoid catalyst poisoning
by the resulting free amine, or protect the amine first.

e C5-Nitro (Latent Amine): The nitro group is a masked amino group. Reduction (Fe/NHa4Cl or
H2/Pd) yields the 5-aminopicolinate, enabling amide coupling or urea formation.
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o Constraint: Reduction increases electron density, potentially deactivating the C3-bromide
toward subsequent oxidative addition if not already coupled.

o C2-Methyl Ester (Electrophilic Anchor): The ester allows for hydrolysis to the carboxylic acid
(for solubility or further coupling) or reduction to the alcohol/aldehyde.

o Constraint: Base-mediated hydrolysis (LIOH) is compatible with the Br/NO2 groups, but
strong nucleophiles (Grignards) may attack the pyridine ring or the nitro group.

Visualization: Reactivity Pathways

Reactivity Logic

C2 = Carbonyl Handle

C5 = Nitrogen Handle

Ar-B(OH)2, Pd(dppf)CI2
(Site-Selective)

C3 = Halogen Handle

C3-Aryl Derivative
(via Suzuki Coupling)

—————————————————— Fe, NH4Cl, EtOH

Methyl 3-bromo-5-nitropicolinate (Nitro Reduction) 5-Amino-3-bromo-picolinate
(CAS 1211581-74-6) (via Fe/NH4CI Reduction)

3-Bromo-5-nitro-picolinic Acid
(via LiOH Hydrolysis)

Click to download full resolution via product page

Caption: Orthogonal reactivity map showing the three distinct chemical handles available for
divergent synthesis.

Synthesis Protocol (Carbonylation Route)

While direct nitration of methyl 3-bromopicolinate is possible, it often yields regioisomeric
mixtures. The industrial standard for high-purity synthesis involves the Palladium-Catalyzed
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Carbonylation of the corresponding 2-halo-pyridine. This method ensures the ester is installed
at the correct position relative to the bromine and nitro groups.

Precursor: 3-Bromo-2-chloro-5-nitropyridine

This route assumes the availability of 3-bromo-2-chloro-5-nitropyridine, which is readily
synthesized from 2-amino-5-nitropyridine via bromination followed by Sandmeyer chlorination.

Detailed Methodology
Reaction: 3-Bromo-2-chloro-5-nitropyridine + CO + MeOH
Methyl 3-bromo-5-nitropicolinate

Reagents & Stoichiometry[1][2]

e Substrate: 3-Bromo-2-chloro-5-nitropyridine (1.0 equiv)

Catalyst: Bis(triphenylphosphine)palladium(ll) dichloride [Pd(PPhs)2Clz] (3—5 mol%)

Ligand (Optional): dppf (if faster kinetics required)

Base: Triethylamine (EtsN) (1.5-2.0 equiv)

Solvent: Methanol (MeOH) / Acetonitrile (MeCN) (1:3 ratio)

Gas: Carbon Monoxide (CO) (4 bar / ~60 psi)

Step-by-Step Protocol

o Preparation: In a high-pressure steel autoclave, dissolve 3-bromo-2-chloro-5-nitropyridine in
a mixture of anhydrous MeCN and MeOH.

o Note: MeOH acts as both solvent and nucleophile. The MeCN cosolvent improves
solubility of the nitro-pyridine.

o Catalyst Addition: Add Pd(PPhs)2Clz and EtsN. Ensure the vessel is purged with Nitrogen
(N2) to remove oxygen.

o Pressurization: Charge the vessel with Carbon Monoxide (CO) to 4 bar (approx. 60 psi).
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o Safety Alert: CO is a silent, deadly gas. Use a CO detector and work in a well-ventilated
fume hood.

o Reaction: Heat the mixture to 70-80°C with vigorous stirring. Maintain temperature for 5-8
hours.

o Monitoring: Monitor via LC-MS.[3] The starting material (Cl-pyridine) should disappear; the
product (Methyl ester) will appear as the major peak.

o Workup:
o Cool the vessel to room temperature and carefully vent the CO gas into a scrubber.
o Concentrate the reaction mixture under reduced pressure to remove volatiles.
o Dilute the residue with Ethyl Acetate (EtOAc) and wash with water followed by brine.

 Purification: Dry the organic layer over Na2SOQa, filter, and concentrate. Recrystallize from
MeOH or purify via silica gel chromatography (Hexanes/EtOAc gradient) to yield the product
as a pale yellow solid.

Synthesis Workflow Diagram
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Product: Methyl 3-bromo-5-nitropicolinate
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Caption: Palladium-catalyzed carbonylation workflow for converting the 2-chloro precursor to
the target ester.

Handling & Safety Profile

As a nitro-pyridine derivative, this compound requires specific safety protocols.

o Explosion Hazard: Nitro compounds can be energetic. While this specific ester is generally
stable, avoid subjecting it to temperatures >150°C or strong reducing agents (e.g., LiAlH4)
without careful thermal monitoring (DSC).
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« Sensitizer: Pyridine halides are known skin and respiratory sensitizers. Handle in a fume
hood with nitrile gloves.

e Storage: Store at 2—8°C under an inert atmosphere (Argon/Nitrogen). Moisture can
hydrolyze the ester over time; light may degrade the bromide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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